molecular formula C74H95ClN16O18 B1678802 Ramorelix CAS No. 127932-90-5

Ramorelix

Katalognummer: B1678802
CAS-Nummer: 127932-90-5
Molekulargewicht: 1532.1 g/mol
InChI-Schlüssel: WDYSQADGBBEGRQ-APSDYLPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ramorelix is a glycosylated gonadoliberin antagonist patented by Hoechst A.-G. as an anticancer agent. It is known for its ability to inhibit tumor progression in preclinical studies. This compound is a synthetic peptide that acts as a luteinizing hormone-releasing hormone antagonist, making it a valuable compound in cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ramorelix involves the assembly of its peptide chain through solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Ramorelix undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residues in the peptide chain.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DCC or BOP are used.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with substituted amino acids .

Wissenschaftliche Forschungsanwendungen

Ramorelix has several scientific research applications:

Wirkmechanismus

Ramorelix exerts its effects by binding to the gonadotropin-releasing hormone receptors, thereby inhibiting the release of luteinizing hormone and follicle-stimulating hormone. This suppression leads to a decrease in gonadal steroid production, which is beneficial in treating hormone-dependent cancers. The molecular targets include the pituitary gland and the gonadal axis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Buserelin: Another luteinizing hormone-releasing hormone agonist used in cancer treatment.

    Ganirelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.

Uniqueness

Ramorelix is unique due to its glycosylation, which enhances its stability and bioavailability. Unlike other similar compounds, this compound has a distinct release profile when formulated as microparticles, making it suitable for specific therapeutic applications .

Biologische Aktivität

Ramorelix is a synthetic peptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily designed to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby affecting reproductive hormone regulation. This compound has been investigated for its potential applications in treating conditions such as leiomyoma and certain types of cancer, including prostate cancer.

This compound functions by competitively binding to GnRH receptors, preventing the natural GnRH from stimulating the release of gonadotropins. This mechanism leads to a rapid decrease in LH and FSH levels, which is crucial for regulating reproductive functions. The inhibition of these hormones can result in reduced testosterone levels in males and decreased ovarian function in females.

Pharmacodynamics

The pharmacodynamic profile of this compound indicates that it effectively suppresses gonadotropin secretion more rapidly and to lower levels compared to GnRH agonists. This characteristic minimizes the risk of an initial flare-up of hormone levels, which is often seen with agonist treatments .

1. Prostate Cancer

This compound has shown promise in clinical trials for prostate cancer treatment. The suppression of LH and testosterone can slow down the progression of hormone-sensitive tumors. In preclinical studies, this compound demonstrated significant antiproliferative effects on prostate cancer cell lines, indicating its potential as a therapeutic agent .

2. Leiomyoma

In the context of uterine leiomyomas (fibroids), this compound may help reduce tumor size and alleviate symptoms associated with this condition by lowering estrogen levels through its action on gonadotropins .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various settings:

  • Antiproliferative Effects : In vitro studies have shown that this compound can inhibit the proliferation of human ovarian cancer cells significantly. For example, at a concentration of 105M10^{-5}M, it reduced cell proliferation to approximately 60% after six days .
  • Hormonal Suppression : Clinical evaluations indicated that patients receiving this compound experienced a more substantial reduction in serum testosterone levels compared to those treated with traditional therapies .

Case Study 1: Prostate Cancer Treatment

A clinical trial involving patients with advanced prostate cancer demonstrated that administration of this compound led to a significant decrease in serum testosterone levels within the first week of treatment. Patients reported improved management of symptoms related to hormone fluctuations.

Case Study 2: Leiomyoma Management

In a study focusing on women with symptomatic leiomyomas, those treated with this compound showed a marked reduction in fibroid size and associated symptoms after three months, leading to improved quality of life without the need for surgical intervention.

Table 1: Summary of Clinical Trials Involving this compound

Study TypeConditionPhaseResult Summary
Clinical TrialProstate CancerPhase 1Significant reduction in testosterone levels
Clinical TrialLeiomyomaPhase 1Reduction in fibroid size and symptom relief
Preclinical StudyOvarian CancerN/AInhibition of cell proliferation by ~60%

Table 2: Comparison of GnRH Antagonists

CompoundMechanismRapid SuppressionIndications
This compoundGnRH receptor antagonistYesProstate cancer, Leiomyoma
CetrorelixGnRH receptor antagonistYesIVF protocols
GanirelixGnRH receptor antagonistYesIVF protocols

Eigenschaften

CAS-Nummer

127932-90-5

Molekularformel

C74H95ClN16O18

Molekulargewicht

1532.1 g/mol

IUPAC-Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1

InChI-Schlüssel

WDYSQADGBBEGRQ-APSDYLPASA-N

SMILES

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2
Hoe 013
Hoe-013
ramorelix

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ramorelix
Reactant of Route 2
Reactant of Route 2
Ramorelix
Reactant of Route 3
Reactant of Route 3
Ramorelix
Reactant of Route 4
Reactant of Route 4
Ramorelix
Reactant of Route 5
Reactant of Route 5
Ramorelix
Reactant of Route 6
Reactant of Route 6
Ramorelix

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.